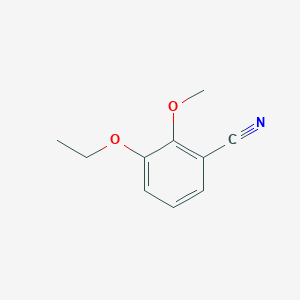
2-Methoxy-3-ethoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-ethoxybenzonitrile is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, featuring methoxy and ethoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-ethoxybenzonitrile typically involves the nitrile functionalization of a substituted benzene. One common method starts with 2-methoxy-3-ethoxybenzaldehyde, which undergoes a cyanation reaction. The reaction conditions often include the use of a cyanide source such as sodium cyanide or potassium cyanide in the presence of a catalyst like copper(I) cyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-ethoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Methoxy-3-ethoxybenzoic acid.
Reduction: 2-Methoxy-3-ethoxybenzylamine.
Substitution: 2-Methoxy-3-ethoxy-4-nitrobenzonitrile (nitration product).
Scientific Research Applications
2-Methoxy-3-
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-ethoxy-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-3-13-9-6-4-5-8(7-11)10(9)12-2/h4-6H,3H2,1-2H3 |
InChI Key |
QJBBOTIRHJNEIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


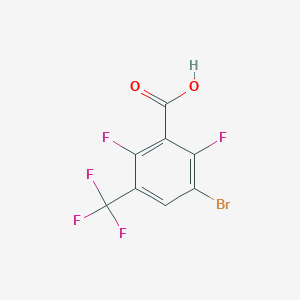

![(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone](/img/structure/B12849324.png)
![7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12849332.png)
![(2R,4AR,6S,7S,8S,8aS)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12849339.png)
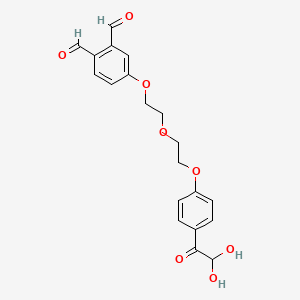

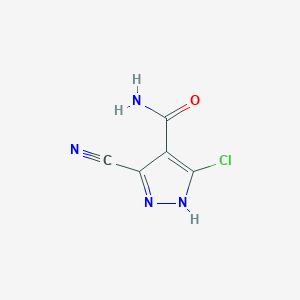

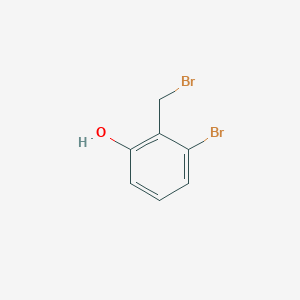
![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12849380.png)



